Indoline-6-carboxamide

Medicinal Chemistry Chemical Synthesis Quality Control

Medicinal chemists requiring position-specific indoline scaffolds cannot substitute 2- or 5-carboxamide regioisomers without losing target engagement. Indoline-6-carboxamide provides the distinct 6-position hydrogen-bonding anchor essential for TGF-β receptor type-1 inhibitors (optimized analogs achieve IC₅₀ = 69 nM). - **Purity**: NLT 98% (ISO-certified) minimizes impurity-driven side reactions in amide couplings - **Utility**: Direct N1-alkylation/acylation without carboxamide protection; scaffold-hopping alternative to indole-6-carboxamide - **Supply**: cGMP-adjacent grade available for multi-step synthesis

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1158761-65-9
Cat. No. B3086374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-6-carboxamide
CAS1158761-65-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)C(=O)N
InChIInChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12)
InChIKeyMCZOAPSTTZIFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-6-carboxamide: Building Block Overview


Indoline-6-carboxamide (CAS 1158761-65-9; also named 2,3-dihydro-1H-indole-6-carboxamide) is an indoline-class heterocyclic compound with molecular formula C₉H₁₀N₂O and molecular weight 162.19 g/mol [1]. It features a partially saturated indole core (a fused benzene-pyrrolidine bicyclic system) bearing a primary carboxamide (-CONH₂) substituent at the 6-position . Commercially, this compound is supplied as a research-use-only building block with minimum purity specifications ranging from 95% to NLT 98% . As a synthetic intermediate, it serves as a foundational scaffold for generating structurally diverse bioactive molecules across oncology, antiviral, and kinase-targeted discovery programs .

1
Regiospecific building block: 6-carboxamide indoline, not interchangeable with 2- or 5-carboxamide analogs
2
High-purity grade available: reduced impurity profile for sensitive amide coupling and multi-step synthesis
3
Kinase inhibitor scaffold: elaborated to TGF-β receptor type-1 inhibitors and kinase-targeted compositions
4
Orthogonal derivatization: primary carboxamide at C6 and secondary amine at N1 enable parallel library synthesis

Indoline-6-carboxamide: Regioisomeric Specificity


Regioisomeric substitution on the indoline scaffold produces compounds with profoundly different biological profiles and synthetic trajectories. The 6-position carboxamide cannot be replaced by the 2-carboxamide or 5-carboxamide analogs without fundamentally altering target engagement. Indoline-2-carboxamide derivatives have been optimized as brain-penetrant Trypanosoma brucei inhibitors [1], whereas indolin-2-one-5-carboxamide series are reported as PAK4 inhibitors with IC₅₀ = 25 nM . In contrast, the 6-carboxamide substitution pattern, as documented in TGF-β receptor inhibitor programs and recent patent literature [2][3], enables a distinct set of protein-ligand interactions via hydrogen bonding from the carboxamide group positioned at the benzene ring terminus. The following evidence demonstrates that position-specific substitution is not interchangeable without loss of target specificity and synthetic utility.

Property
6-Carboxamide (This Product)
2-Carboxamide Analog (CAS 108906-13-4)
Carboxamide position
Benzene ring terminus; extended conjugation
Saturated pyrrolidine ring; different electronics
Reported target engagement
TGF-β receptor and kinase inhibitor programs
Anti-trypanosomal; no TGF-β receptor activity reported
Synthetic vector
H-bond anchor via 6-CONH₂; N1 free for elaboration
H-bond geometry may shift; N1 reactivity context differs

Indoline-6-carboxamide: Differentiation Evidence


Purity Specification: High-Grade vs Standard

Commercially available Indoline-6-carboxamide (CAS 1158761-65-9) is supplied with two distinct minimum purity specifications: ≥95% from multiple vendors and NLT (Not Less Than) 98% from ISO-certified suppliers . For procurement decisions, the 98% grade offers reduced impurity burden for synthetic transformations where side reactions from residual intermediates (e.g., indole-6-carboxylic acid precursors) could compromise downstream yield or purification efficiency.

Purity Grade
Data to verify
NLT 98% (ISO grade) vs 95% (standard)
Supports impurity-sensitive amide coupling workflows
Impurity profile may vary by supplier; confirm by COA
Medicinal Chemistry Chemical Synthesis Quality Control

6-Position Carboxamide as Orthogonal Derivatization Handle

The indoline-6-carboxamide scaffold presents two chemically orthogonal derivatization sites: the 6-position primary carboxamide (-CONH₂) and the indoline N1 position (secondary amine). The carboxamide group at the benzene ring terminus (position 6) can be retained as a hydrogen-bond donor/acceptor anchor while modifications are introduced at N1, a strategy not directly replicable with 2-carboxamide or 5-carboxamide regioisomers . For comparison, indoline-2-carboxamide (CAS 108906-13-4) positions the carboxamide on the saturated pyrrolidine ring, conferring different electronic and steric properties; the 2-carboxamide lacks the extended conjugation with the aromatic system characteristic of the 6-substitution pattern [1].

Orthogonal Handles
Class-level inference
6-CONH₂ (aromatic) + N1 (amine) vs 2-CONH₂ (saturated ring)
Enables parallel library synthesis without carboxamide protection
Structural analysis; reactivity context requires experimental verification
Synthetic Methodology Scaffold Functionalization Drug Design

Key Intermediate for TGF-β Receptor Inhibitors

The indoline-6-carboxamide scaffold has been elaborated into potent TGF-β receptor type-1 inhibitors through N1-substitution and 3-position functionalization. The compound CHEMBL1272021, a 2-oxoindoline-6-carboxamide derivative, exhibits TGF-β receptor type-1 inhibition with IC₅₀ = 69 nM [1]. In contrast, the structurally related indoline-2-carboxamide series is not reported for TGF-β receptor inhibition but rather optimized for anti-trypanosomal activity with distinct target engagement [2]. This target-class divergence demonstrates that the 6-carboxamide substitution pattern confers privileged binding characteristics for specific kinase targets.

TGF-βR1 Derivative
Reported
IC₅₀ = 69 nM (CHEMBL1272021)
Supports scaffold tractability for TGF-β receptor inhibitor research
Derivative-specific; parent scaffold requires optimization
Kinase Inhibition TGF-beta Signaling Medicinal Chemistry

Kinase-Targeted Therapeutic Patent Activity

A 2024 US patent application (US20240190847) discloses Example 15, a complex indoline-6-carboxamide derivative (MW 567.6 g/mol) as part of a kinase-targeted composition [1]. The patent's filing date (February 26, 2024) establishes contemporaneous industrial relevance for the indoline-6-carboxamide scaffold in kinase inhibitor development programs. By contrast, indoline-2-carboxamide patent literature from the same period emphasizes anti-parasitic applications rather than kinase inhibition [2].

Patent Activity
Cross-study comparable
US20240190847 (2024) discloses 6-carboxamide kinase inhibitor composition
Indicates ongoing industrial interest in this scaffold
Patent landscape may evolve; verify freedom-to-operate
Patent Literature Kinase Inhibitor Drug Discovery

Indoline-6-carboxamide: Application Scenarios


TGF-β Receptor and Kinase Inhibitor Lead Generation

Utilize Indoline-6-carboxamide as a starting scaffold for synthesizing TGF-β receptor type-1 inhibitor candidates. The 6-carboxamide moiety provides a hydrogen-bonding anchor that, when combined with N1-substitution and 3-position elaboration, yields derivatives with nanomolar potency against TGF-β receptor type-1 (IC₅₀ = 69 nM for optimized analogs) [1]. Recent 2024 patent literature confirms ongoing industrial interest in indoline-6-carboxamide-based kinase inhibitors [2].

Orthogonal Derivatization for Parallel Library Synthesis

Employ Indoline-6-carboxamide in parallel synthesis workflows where the 6-position primary carboxamide is retained as an unmodified pharmacophoric element while systematic variations are introduced at the indoline N1 position via alkylation or acylation. This orthogonal reactivity profile, distinct from the 2-carboxamide regioisomer, enables efficient generation of focused compound libraries without carboxamide protection/deprotection sequences [1].

Quality-Controlled Intermediate Sourcing

For cGMP-adjacent or ISO-compliant synthetic processes, procure the NLT 98% grade of Indoline-6-carboxamide from ISO-certified suppliers to minimize impurity-related side reactions during multi-step synthesis. The reduced impurity burden (≤2% total impurities vs ≤5% for standard grade) is particularly consequential for amide coupling steps where residual carboxylic acid contaminants can compete with desired N-acylation reactions [1][2].

Scaffold Hopping from Indole to Indoline Carboxamides

Incorporate Indoline-6-carboxamide as a scaffold-hopping alternative to indole-6-carboxamide in kinase inhibitor programs. The saturated 2,3-bond in the indoline core alters ring electronics and conformational flexibility relative to fully aromatic indoles, potentially modulating selectivity profiles. Indole-6-carboxamides have been reported as peptidoleukotriene antagonists, whereas indoline-6-carboxamide derivatives show distinct TGF-β receptor and kinase inhibition profiles, supporting differentiated target engagement [1].

Application
Selection Property
Validation Focus
TGF-β receptor inhibitor research
6-carboxamide hydrogen-bonding anchor
Kinase inhibition assay context; derivative activity verification
Parallel library synthesis
Orthogonal N1 and C6 reactivity
Synthetic compatibility with alkylation/acylation
Impurity-sensitive synthesis
High-purity building block
Lot-specific COA impurity profile
Scaffold hopping studies
Indoline vs indole core flexibility
Selectivity profiling against indole-6-carboxamide analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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